2-(Phenylsulfonyl)-1,4-benzenediol

Vue d'ensemble

Description

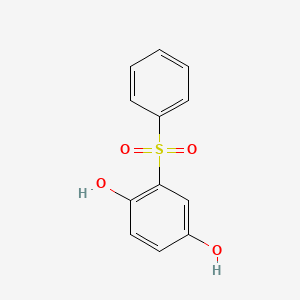

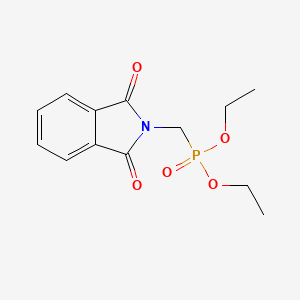

2-(Phenylsulfonyl)-1,4-benzenediol is a compound that is part of a broader class of organic molecules featuring a phenylsulfonyl group attached to a benzenediol moiety. The presence of the sulfonyl group can significantly alter the chemical and physical properties of the molecule, making it a subject of interest in various chemical synthesis and molecular structure studies.

Synthesis Analysis

The synthesis of derivatives related to 2-(Phenylsulfonyl)-1,4-benzenediol has been explored through various methods. For instance, the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives is achieved by anodic oxidation of 2-aminodiphenylamine in the presence of sulfinic acids, which act as nucleophiles . This method avoids the use of toxic reagents and employs a water/ethanol mixture as the solvent . Additionally, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride has been reported, which involves the interaction of N-methyl-benzenesulfonamide with chlorosulfonic acid .

Molecular Structure Analysis

The molecular structure of compounds containing the phenylsulfonyl group has been characterized using various techniques, including X-ray single crystal diffraction . The structure of these molecules is organized as molecular crystals, and they are cross-linked into frameworks by means of hydrogen bonds . Quantum-chemical calculations have been performed to understand the electronic structure of these molecules, which correlate well with the parameters of intramolecular hydrogen bonds .

Chemical Reactions Analysis

Chemical reactions involving 2-(Phenylsulfonyl)-1,4-benzenediol derivatives include reductive elimination of phenylsulfonyl groups, as seen in the desulfonylation of 3-(Phenylsulfonyl)benzo[a]heptalene-2,4-diols with LiAlH4/MeLi . Another example is the Diels-Alder reaction of the N-phenylsulfonyl derivative of 4H-furo[3,4-b]indole with benzyne to yield 5H-benzo[b]carbazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Phenylsulfonyl)-1,4-benzenediol derivatives are influenced by the presence of the sulfonyl group. For example, the Schiff base 2-{[2-(phenylsulfonyl)hydrazinylidene]methyl}benzoic acid and its cyclized product 2-(phenylsulfonyl)phthalazin-1(2H)-one exhibit non-covalent interactions that stabilize their crystal structures . These interactions include hydrogen bonds and pi-pi stacking, which are crucial for the molecular docking studies of these compounds against DNA gyrase .

Applications De Recherche Scientifique

Antimicrobial Applications

2-(Phenylsulfonyl)-1,4-benzenediol and its derivatives have been explored for antimicrobial properties. Notably, certain pyrazolopyrimidine ring systems containing the phenylsulfonyl moiety exhibited significant antimicrobial activities, surpassing the activity of reference drugs. Interestingly, derivatives with a single sulfone group proved more effective against bacteria and fungi than those with two sulfone groups (Alsaedi et al., 2019). Additionally, certain N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant antibacterial activity (Khalid et al., 2016).

Medicinal Chemistry and Drug Design

The compound has been a part of studies in medicinal chemistry, particularly in designing new molecules with potential therapeutic effects. For instance, heteroaryl sulfonamides with phenylsulfonyl moieties exhibited EP1 receptor selective antagonist activity, with some showing promising in vivo activity (Naganawa et al., 2006). Additionally, certain benzene sulfonamide derivatives displayed potent anticancer effects against MCF-7 breast carcinoma cell lines, indicating potential usage as anticancer agents (Mohamed et al., 2022).

Organic Synthesis and Chemistry

Various studies have been conducted on the synthesis and reactivity of compounds containing the phenylsulfonyl moiety, focusing on regioselective synthesis and the exploration of new synthetic methodologies. A regioselective synthesis approach for 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives was developed, employing anodic oxidation and avoiding the use of toxic or hazardous reagents, highlighting a mild and environmentally friendly protocol (Sharafi-kolkeshvandi et al., 2016).

Propriétés

IUPAC Name |

2-(benzenesulfonyl)benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S/c13-9-6-7-11(14)12(8-9)17(15,16)10-4-2-1-3-5-10/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNZCNQISJFAEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945834 | |

| Record name | 2-(Benzenesulfonyl)benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Phenylsulfonyl)-1,4-benzenediol | |

CAS RN |

23156-75-4 | |

| Record name | 1,4-Benzenediol, 2-(phenylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023156754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Benzenesulfonyl)benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)